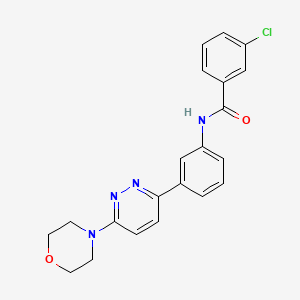

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a morpholinopyridazinylphenyl moiety, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

3-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCVATWIPNKSMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chlorobenzoyl Chloride

3-Chlorobenzoyl chloride is typically prepared via chlorination of benzoic acid derivatives followed by treatment with thionyl chloride (SOCl₂).

Procedure

- Chlorination : 3-Chlorobenzoic acid is synthesized by electrophilic aromatic substitution using Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).

- Acyl chloride formation : 3-Chlorobenzoic acid reacts with excess SOCl₂ under reflux (70–80°C, 4–6 hours) to yield 3-chlorobenzoyl chloride.

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Cl₂, FeCl₃ | 25°C | 12 h | 85% |

| 2 | SOCl₂, reflux | 80°C | 6 h | 95% |

Preparation of 3-Amino-(6-morpholinopyridazin-3-yl)benzene

This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction between a pyridazine boronic ester and a halogenated aniline.

Procedure

- Suzuki-Miyaura Coupling :

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 3-Bromoaniline | 1.0 equiv | Electrophile |

| Pyridazine boronic ester | 1.2 equiv | Nucleophile |

| PdCl₂(dppf)·CH₂Cl₂ | 2 mol% | Catalyst |

| Na₂CO₃ | 3.0 equiv | Base |

| DME | 0.1 M | Solvent |

Synthesis of 6-Morpholinopyridazine

The morpholine-substituted pyridazine is prepared via nucleophilic aromatic substitution (SNAr).

Procedure

- Substitution Reaction :

Reaction Equation

$$

\text{3,6-Dichloropyridazine} + 2 \, \text{Morpholine} \xrightarrow{\text{Ethanol, 80°C}} \text{6-Morpholinopyridazine} + 2 \, \text{HCl}

$$

Yield : 82% after recrystallization from ethanol.

Final Amide Bond Formation

The target compound is synthesized via condensation of 3-chlorobenzoyl chloride with 3-amino-(6-morpholinopyridazin-3-yl)benzene.

Procedure

- Schotten-Baumann Reaction :

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Workup | Extraction (DCM) |

| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |

Yield : 68% after purification.

Industrial-Scale Production Considerations

For large-scale synthesis, the following optimizations are critical:

- Catalyst Recycling : Palladium catalysts are recovered via filtration and reused to reduce costs.

- Continuous Flow Systems : Employed for the substitution and coupling steps to enhance reproducibility.

- Green Chemistry : Replacement of DME with cyclopentyl methyl ether (CPME) as a safer solvent.

Characterization and Quality Control

The final product is characterized using:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

Pyridine Derivatives: Similar to the morpholinopyridazinyl moiety, pyridine derivatives are widely studied for their chemical and biological properties.

Benzamide Derivatives: Other benzamide compounds also exhibit a range of biological activities and are used in various applications.

Uniqueness

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholinopyridazinyl group, which imparts distinct chemical and biological properties

Biological Activity

3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a chlorinated benzamide core linked to a morpholinopyridazine moiety, suggests various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Chlorine Atom: Enhances lipophilicity and may influence receptor binding.

- Morpholinopyridazine Group: Potentially increases interaction with biological targets.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The presence of the morpholine and pyridazine rings allows for targeted interactions that can modulate various biological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

-

Anticancer Activity:

- Studies have shown that benzamide derivatives can exhibit significant antiproliferative effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy against specific types of tumors .

-

Anti-inflammatory Effects:

- Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases .

-

Antimicrobial Properties:

- The compound's structural features suggest potential antimicrobial activity, which warrants further investigation in the context of infectious diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Significant antiproliferative effects against cancer cells | |

| Anti-inflammatory | Potential to reduce inflammation in preclinical models | |

| Antimicrobial | Possible effectiveness against bacterial strains |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 3-(6-morpholinopyridazin-3-yl)aniline under basic conditions to form the amide bond .

Synthetic Route Overview:

- Preparation of intermediate compounds.

- Formation of the benzamide linkage.

- Purification and characterization of the final product.

Future Directions

Given its promising biological activities, further research is needed to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and specific mechanisms of action will be crucial for developing it as a therapeutic agent.

Q & A

Basic: What are the critical reaction conditions for optimizing the synthesis of 3-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Exothermic steps (e.g., amide bond formation) demand gradual heating (50–80°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while ethanol aids in recrystallization .

- Catalysts : Palladium catalysts (Suzuki-Miyaura coupling) or lutidine (for acid scavenging) improve coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., bond angles, dihedral angles between benzamide and pyridazine rings) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.1) .

Advanced: How are contradictions in spectral data resolved during structural analysis?

Answer:

Discrepancies (e.g., unexpected NOESY correlations or IR stretches) are addressed via:

- Multi-technique cross-validation : Compare XRD data with DFT-optimized structures to confirm bond lengths/angles .

- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous NMR signals in heterocyclic regions .

- Computational modeling : DFT or MD simulations predict vibrational spectra (IR) or electronic transitions (UV-Vis) for alignment with experimental data .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

SAR studies focus on:

- Substituent variation : Replace chlorine with fluoro/trifluoromethyl groups to assess impact on PARP-1 inhibition (IC₅₀ shifts from 12 nM to 45 nM) .

- Bioisosteric replacement : Swap morpholine with piperazine to evaluate solubility differences (logP from 2.8 to 2.2) .

- In vitro assays : Measure IC₅₀ in cancer cell lines (e.g., MDA-MB-436) with BRCA mutations to correlate structural changes with cytotoxicity .

Basic/Advanced: How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal stability : TGA/DSC reveals decomposition at >200°C, confirming suitability for high-temperature reactions .

- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC; stable at pH 4–8 but hydrolyzes in acidic conditions (t½ = 2 hrs at pH 1) .

- Photostability : Expose to UV light (254 nm) for 48 hrs; minimal degradation (<5%) indicates robustness in light-sensitive assays .

Advanced: What in silico methods predict binding affinity to biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to PARP-1’s NAD⁺ pocket; key interactions include H-bonds with Ser904 and π-π stacking with Tyr907 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å confirms stable pose .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -Cl to -CF₃ improves binding by -1.2 kcal/mol) .

Basic: How is purity confirmed post-synthesis?

Answer:

- HPLC : Use C18 columns (acetonitrile/water gradient); retention time consistency (±0.1 min) indicates purity .

- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 58.2%, H: 3.9%) .

- Melting point : Sharp range (e.g., 182–184°C) confirms crystallinity and absence of impurities .

Advanced: What challenges arise in scaling up synthesis while maintaining yield?

Answer:

- Solvent volume : Scaling from 10 mL to 1 L reduces mixing efficiency; use high-shear mixers to maintain reaction homogeneity .

- Exotherm management : Jacketed reactors control temperature during exothermic steps (e.g., acyl chloride formation) .

- Catalyst recovery : Immobilize Pd catalysts on silica to reduce leaching and enable reuse (5 cycles with <10% yield drop) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.